molecular formula C21H18ClOP B12553543 Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane CAS No. 143554-45-4

Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane

Cat. No.: B12553543
CAS No.: 143554-45-4
M. Wt: 352.8 g/mol
InChI Key: HYVKILKOGXHGON-UHFFFAOYSA-N
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Description

Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a chloro group, a triphenylphosphine moiety, and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with prop-2-yn-1-ol in the presence of a chlorinating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common chlorinating agents include thionyl chloride or phosphorus trichloride. The reaction proceeds as follows:

    Step 1: Triphenylphosphine is dissolved in an appropriate solvent such as dichloromethane.

    Step 2: Prop-2-yn-1-ol is added to the solution.

    Step 3: The chlorinating agent is added dropwise to the reaction mixture while maintaining a low temperature.

    Step 4: The reaction mixture is stirred for several hours until completion.

    Step 5: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control of temperature and pressure. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as primary amines or thiols are used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine.

    Substitution: Substituted phosphines with various functional groups.

Scientific Research Applications

Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The prop-2-yn-1-yloxy group provides additional reactivity, allowing the compound to engage in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler analog without the prop-2-yn-1-yloxy group.

    Chloro(diphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane: A similar compound with diphenyl groups instead of triphenyl.

    Chloro(triphenyl)[(ethynyl)oxy]-lambda~5~-phosphane: A compound with an ethynyl group instead of prop-2-yn-1-yloxy.

Uniqueness

Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

143554-45-4

Molecular Formula

C21H18ClOP

Molecular Weight

352.8 g/mol

IUPAC Name

chloro-triphenyl-prop-2-ynoxy-λ5-phosphane

InChI

InChI=1S/C21H18ClOP/c1-2-18-23-24(22,19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h1,3-17H,18H2

InChI Key

HYVKILKOGXHGON-UHFFFAOYSA-N

Canonical SMILES

C#CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Origin of Product

United States

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